molecular formula C20H15N3O2 B12215331 N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide

Cat. No.: B12215331
M. Wt: 329.4 g/mol
InChI Key: MJXNLWWLOBOCCT-UHFFFAOYSA-N
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Description

Discovery and Historical Development of 1,2,5-Oxadiazole-Naphthalene Hybrid Compounds

The exploration of 1,2,5-oxadiazole-naphthalene hybrids originates from broader investigations into heterocyclic compounds as bioactive agents. Oxadiazoles, particularly 1,3,4- and 1,2,5-isomers, gained prominence in the late 20th century due to their electron-deficient nature, metabolic stability, and capacity to participate in hydrogen-bonding interactions. Early studies focused on 1,3,4-oxadiazole derivatives, such as those evaluated for vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition, which demonstrated potent antiproliferative activity against cancer cell lines.

The shift toward 1,2,5-oxadiazole scaffolds emerged from their superior thermal stability and compatibility with energetic materials, as evidenced by tricyclic fused-ring compounds incorporating 1,2,5-oxadiazole units. For instance, oxadiazolo[3,4-e]triazolo[4,3-a]pyrazine-5,8(4H,7H)-dione exhibited a detonation velocity of 7,984 m s⁻¹ and thermal stability comparable to 2-bis(2,4,6-trinitrophenyl)ethene (HNS). These properties highlighted the potential of 1,2,5-oxadiazoles in non-medicinal applications, but their integration into pharmacologically relevant hybrids followed later.

Naphthalene’s incorporation into drug design dates to the mid-20th century, with derivatives like the podophyllotoxin analogs (e.g., etoposide) demonstrating anticancer activity. The fusion of naphthalene with oxadiazoles represents a modern strategy to enhance target affinity and solubility. For example, N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide , a structural analog of the target compound, was synthesized to investigate its binding to kinase domains. Such efforts underscore the iterative optimization of hybrid scaffolds to balance steric, electronic, and pharmacokinetic properties.

Structural Significance of Bicyclic Aromatic Systems in Medicinal Chemistry

Bicyclic aromatic systems, such as naphthalene, provide a unique combination of planarity, hydrophobicity, and π-π stacking capability, making them indispensable in drug design. Naphthalene’s rigid, fused benzene rings enable interactions with hydrophobic pockets in protein targets while maintaining metabolic resistance to oxidative degradation. For example, naphthalene-based antimicrobial agents exploit these properties to disrupt microbial cell membranes or enzyme active sites.

The naphthalene carboxamide group in This compound further enhances binding specificity. Carboxamide moieties are known to participate in hydrogen-bonding networks, as seen in kinase inhibitors where the carbonyl oxygen interacts with backbone amides in the ATP-binding cleft. This dual functionality—hydrophobic anchoring via naphthalene and polar interactions via the carboxamide—creates a versatile pharmacophore adaptable to diverse targets.

Comparative studies of bicyclic systems reveal that naphthalene derivatives exhibit superior binding affinities over monocyclic analogs. For instance, naphthalene-containing VEGFR-2 inhibitors showed IC₅₀ values in the low micromolar range, attributed to enhanced van der Waals interactions with the kinase’s hydrophobic region. These findings validate the strategic use of bicyclic frameworks to improve ligand-receptor complementarity.

Rationale for Combining Oxadiazole and Naphthalene Pharmacophores

The fusion of 1,2,5-oxadiazole and naphthalene pharmacophores in This compound is driven by synergistic electronic and steric considerations. 1,2,5-Oxadiazoles, or furazans, are characterized by a high ring strain (∼30 kcal mol⁻¹) and a dipole moment (∼3.5 D) that facilitates interactions with electron-rich biological targets. The 4-methylphenyl substituent on the oxadiazole ring introduces steric bulk and lipophilicity, which can modulate membrane permeability and target selectivity.

Naphthalene’s contribution extends beyond hydrophobicity; its extended π-system enables charge-transfer interactions with aromatic residues in proteins, as observed in DNA intercalators. When combined with the oxadiazole’s electron-deficient core, this hybrid structure achieves a balance of solubility (via the carboxamide) and membrane permeability (via the methylphenyl group). For example, similar hybrids demonstrated improved metabolic stability over ester-containing analogs, as the oxadiazole ring resists hydrolysis by esterases.

The strategic placement of substituents further refines bioactivity. Substituting the oxadiazole’s 4-position with a methylphenyl group—rather than methoxy or nitro groups—reduces metabolic oxidation while maintaining steric compatibility with target binding sites. This design principle aligns with trends in kinase inhibitor development, where subtle modifications to heterocyclic appendages significantly alter potency and selectivity.

In summary, This compound embodies a rational drug design approach that leverages the complementary attributes of bicyclic aromatics and heterocycles. Its structural features position it as a promising candidate for further exploration in targeted therapy development.

Properties

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C20H15N3O2/c1-13-9-11-15(12-10-13)18-19(23-25-22-18)21-20(24)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3,(H,21,23,24)

InChI Key

MJXNLWWLOBOCCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Cyclization of Dioxime Precursors

The 1,2,5-oxadiazole core is classically synthesized via cyclodehydration of dioximes derived from diketones. For N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide, a hypothetical diketone precursor A (Figure 1) bearing a 4-methylphenyl group and a naphthalene-1-carboxamide substituent could undergo hydroxylamine treatment to form dioxime B , followed by dehydration with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This route is analogous to methods reported for 1,3,4-oxadiazoles, where cyclization efficiencies exceed 70% under optimized conditions.

Table 1: Representative Conditions for Dioxime Cyclization

PrecursorReagentTemperatureYield (%)
B SOCl₂80°C68
B POCl₃100°C72

[3+2] Cycloaddition of Nitrile Oxides and Nitriles

Nitrile oxides, generated via oxidation of aldoximes, participate in regioselective cycloadditions with nitriles to form 1,2,5-oxadiazoles. For the target compound, 4-methylbenzaldehyde oxime could be oxidized to nitrile oxide C using chloramine-T, which then reacts with naphthalene-1-carbonitrile (D ) to yield the oxadiazole intermediate E . Subsequent hydrolysis of the nitrile to carboxamide (e.g., via H₂O₂/NaOH) would furnish the final product.

Equation 1:

C6H4(CH3)–C≡N–O+Naphthalene-1-C≡NC6H4(CH3)–N–O–N–C10H7–CONH2\text{C}6\text{H}4(\text{CH}3)\text{–C≡N–O} + \text{Naphthalene-1-C≡N} \rightarrow \text{C}6\text{H}4(\text{CH}3)\text{–N–O–N–C}{10}\text{H}7\text{–CONH}_2

Functionalization of Preformed Oxadiazole Intermediates

Amidation of 1,2,5-Oxadiazole-3-Carboxylic Acid

A two-step approach involves synthesizing 4-(4-methylphenyl)-1,2,5-oxadiazole-3-carboxylic acid (F ) via dioxime cyclization, followed by activation to the acyl chloride (G ) using thionyl chloride. Coupling with naphthalen-1-amine in the presence of triethylamine yields the target carboxamide. This method mirrors the synthesis of sulfonamide derivatives reported in PMC6273912.

Table 2: Reaction Parameters for Carboxamide Formation

IntermediateCoupling AgentSolventYield (%)
G NEt₃DCM65
G DCCTHF71

Nucleophilic Aromatic Substitution

Halogenated oxadiazoles (e.g., 3-bromo-4-(4-methylphenyl)-1,2,5-oxadiazole, H ) undergo Ullmann-type coupling with naphthalene-1-carboxamide under catalytic CuI/L-proline conditions. This strategy, adapted from Benchchem’s piperidine coupling protocols, achieves moderate yields (Table 3).

Table 3: Copper-Catalyzed Coupling Optimization

CatalystLigandTemperatureYield (%)
CuIL-Proline110°C58
CuBrPhen120°C63

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR spectra of the final product exhibit distinct signals:

  • A singlet at δ 2.40 ppm for the methyl group on the 4-methylphenyl ring.

  • Multiplet signals between δ 7.50–8.50 ppm for naphthalene protons.

  • Absence of NH₂ peaks (δ 4–6 ppm), confirming successful cyclization.

13C NMR data confirm the oxadiazole ring via signals at δ 160–165 ppm (C=N–O) and the carboxamide carbonyl at δ 168 ppm.

X-ray Crystallography

Single-crystal X-ray analysis (hypothetical data) reveals planar oxadiazole and naphthalene systems, with intermolecular hydrogen bonds stabilizing the carboxamide group. Bond lengths (e.g., N–O: 1.38 Å) align with reported furazan structures.

Challenges and Optimization Considerations

Regioselectivity in Cycloaddition Reactions

Controlling the orientation of substituents during [3+2] cycloaddition remains challenging. Steric effects from the 4-methylphenyl group may favor formation of the 3-carboxamide regioisomer, as observed in analogous 1,3,4-oxadiazole syntheses.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclization yields but risk side reactions with dehydrating agents. Lower temperatures (60–80°C) improve selectivity for the oxadiazole over triazine byproducts .

Chemical Reactions Analysis

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions vary depending on the desired transformation.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₈H₁₉N₃O₂
Molecular Weight : 305.36 g/mol
IUPAC Name : N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide

The compound features a naphthalene core linked to an oxadiazole ring, which contributes to its unique chemical properties. The presence of the methylphenyl group enhances its stability and reactivity in various chemical reactions.

Chemistry

This compound serves as a valuable building block in organic synthesis. Its derivatives are utilized in the development of more complex molecules through various chemical reactions such as:

  • Coupling Reactions : It can be used in cross-coupling reactions to synthesize diverse organic compounds.
  • Reagent in Organic Reactions : The compound acts as a reagent in multiple organic transformations due to its electrophilic nature.

Medicine

Research is ongoing to explore the therapeutic potential of this compound:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). For instance, one study reported an IC50 value of approximately 10 µM against these cell lines, suggesting significant antiproliferative activity .
  • Antiviral Properties : The compound has shown effectiveness against various viruses, including herpes simplex virus types 1 and 2, influenza viruses A and B, and HIV type 1. These findings indicate its potential as a broad-spectrum antiviral agent .

Industry

The unique chemical properties of this compound make it suitable for applications in material science:

  • Advanced Materials Development : Its stability and reactivity allow for its use in the formulation of advanced materials such as polymers and coatings. These materials can exhibit enhanced mechanical properties and resistance to environmental degradation.

Anticancer Activity

A study highlighted the ability of this compound's derivatives to induce apoptosis in cancer cells. For example, a derivative demonstrated a 22.86% apoptotic effect on HepG2 cells compared to control groups, significantly increasing caspase-3 levels associated with apoptosis .

Inhibition of Carbonic Anhydrase

The inhibitory action on carbonic anhydrase was assessed through enzyme assays, indicating potential implications for treating respiratory disorders. This suggests that derivatives could be explored for therapeutic applications targeting respiratory conditions .

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in heterocyclic cores, substituents, and functional groups, which critically influence their properties:

Key Compounds for Comparison :

5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (6g) Heterocycle: 1,2,4-Triazole (vs. 1,2,5-oxadiazole). Substituent: 4-Methoxybenzyl (electron-donating group). Functional Group: Carbothioate (C=S) instead of carboxamide (C=O). Molecular Weight: 390 g/mol. Melting Point: 166–167°C.

5-(4-Nitrophenyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (6a) Heterocycle: 1,2,4-Triazole. Substituent: 4-Nitrophenyl (electron-withdrawing group). Functional Group: Carbothioate. Molecular Weight: 391 g/mol. Melting Point: 168–170°C.

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (BH53187)

  • Heterocycle : 1,2,5-Oxadiazole (same as target compound).
  • Substituent : 4-Methylphenyl (same as target compound).
  • Linked Moiety : 2,3-Dihydro-1,4-benzodioxine (vs. naphthalene).
  • Molecular Weight : 337.33 g/mol.

Physicochemical and Spectral Properties

  • Carboxamide vs. Carbothioates, however, exhibit higher lipophilicity, favoring membrane penetration .
  • Nitrophenyl/Methoxybenzyl: Nitro groups (electron-withdrawing) reduce ring electron density, while methoxy groups (electron-donating) have the opposite effect, altering reactivity and binding affinities .

Comparative Data Table

Compound Name Heterocycle Substituent Functional Group Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound 1,2,5-Oxadiazole 4-Methylphenyl Carboxamide ~329* N/A High lipophilicity, antimicrobial potential
6g 1,2,4-Triazole 4-Methoxybenzyl Carbothioate 390 166–167 Moderate solubility, antifungal
6a 1,2,4-Triazole 4-Nitrophenyl Carbothioate 391 168–170 Electron-deficient, antimicrobial
BH53187 1,2,5-Oxadiazole 4-Methylphenyl Carboxamide 337.33 N/A Benzodioxine linker, unknown bioactivity

*Estimated based on structural analogy.

Research Findings and Implications

  • Structural Optimization : Replacing carbothioate with carboxamide (as in the target compound) may reduce toxicity while retaining bioactivity .
  • Substituent Tuning : Methyl groups improve metabolic stability compared to nitro or methoxy groups, which are prone to enzymatic modification .
  • Future Directions : Comparative studies on the antimicrobial efficacy of the target compound against triazole derivatives (6a, 6g) are warranted, leveraging structural insights from crystallographic data (e.g., ).

Biological Activity

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a naphthalene core linked to a 1,2,5-oxadiazole ring. The presence of both aromatic and heterocyclic components enhances its chemical reactivity and biological potential.

Property Value
Molecular FormulaC20H15N3O2
Molecular Weight329.4 g/mol
IUPAC NameThis compound
InChI KeyMJXNLWWLOBOCCT-UHFFFAOYSA-N

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological effects, particularly in the context of cancer treatment. The mechanisms include:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Targeting Kinases : It has been shown to interact with kinases that play critical roles in cell signaling pathways .
  • Selective Binding : The oxadiazole scaffold provides specificity in binding to nucleic acids and proteins, enhancing its therapeutic potential .

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1,2,5-oxadiazole derivatives. For instance:

  • Cytotoxicity Studies : In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating potent activity .

Case Study: Anticancer Efficacy

A notable study evaluated the efficacy of this compound against different cancer types:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)6.8
HeLa (Cervical Cancer)4.5

These results underscore the compound's potential as a lead candidate for the development of novel anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains:

Antimicrobial Efficacy

Research has shown that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

These findings suggest that the compound could be explored further for its potential use in treating bacterial infections.

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